molecular formula C10H12ClNO3 B6301240 Methyl 5-chloro-2-(propan-2-yloxy)pyridine-4-carboxylate CAS No. 2121515-27-1

Methyl 5-chloro-2-(propan-2-yloxy)pyridine-4-carboxylate

Cat. No.: B6301240
CAS No.: 2121515-27-1
M. Wt: 229.66 g/mol
InChI Key: NAMWMXIWBZGRDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of Methyl 5-chloro-2-(propan-2-yloxy)pyridine-4-carboxylate involves several steps. One common synthetic route includes the reaction of 5-chloro-2-hydroxypyridine-4-carboxylic acid with isopropyl alcohol in the presence of a suitable catalyst to form the intermediate 5-chloro-2-(propan-2-yloxy)pyridine-4-carboxylic acid. This intermediate is then esterified with methanol to yield the final product . Industrial production methods may vary, but they generally follow similar reaction pathways with optimized conditions for large-scale synthesis.

Chemical Reactions Analysis

Methyl 5-chloro-2-(propan-2-yloxy)pyridine-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

    Esterification and Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid, and vice versa.

Scientific Research Applications

Methyl 5-chloro-2-(propan-2-yloxy)pyridine-4-carboxylate has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 5-chloro-2-(propan-2-yloxy)pyridine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, and further research is needed to elucidate the detailed mechanism of action .

Comparison with Similar Compounds

Methyl 5-chloro-2-(propan-2-yloxy)pyridine-4-carboxylate can be compared with other similar compounds, such as:

    Methyl 5-chloro-2-hydroxypyridine-4-carboxylate: This compound differs by having a hydroxyl group instead of the isopropoxy group.

    Methyl 5-chloro-2-(methoxy)pyridine-4-carboxylate: This compound has a methoxy group instead of the isopropoxy group.

    Methyl 5-chloro-2-(ethoxy)pyridine-4-carboxylate: This compound has an ethoxy group instead of the isopropoxy group.

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct physical and chemical properties, making it suitable for various applications .

Properties

IUPAC Name

methyl 5-chloro-2-propan-2-yloxypyridine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO3/c1-6(2)15-9-4-7(10(13)14-3)8(11)5-12-9/h4-6H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAMWMXIWBZGRDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=NC=C(C(=C1)C(=O)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.